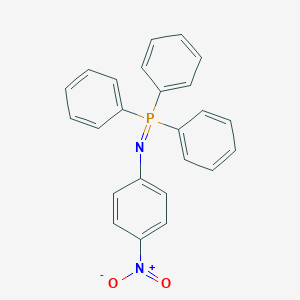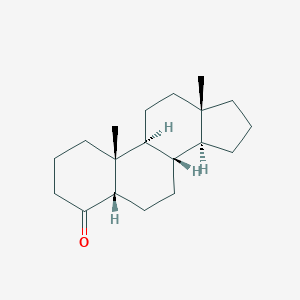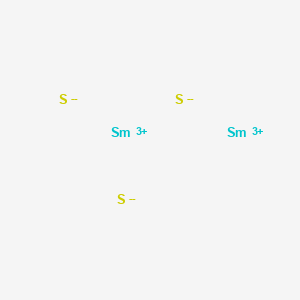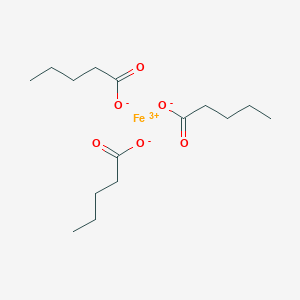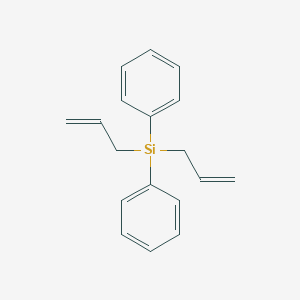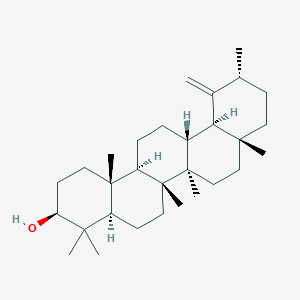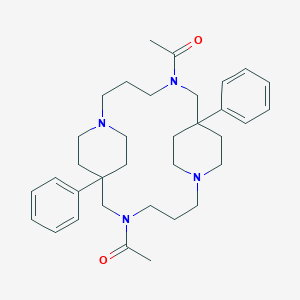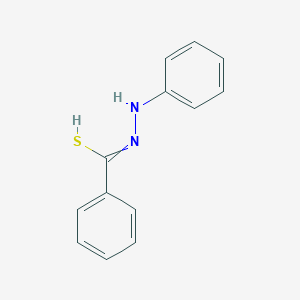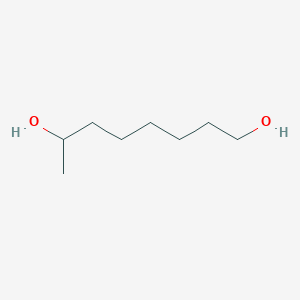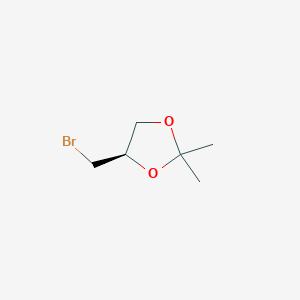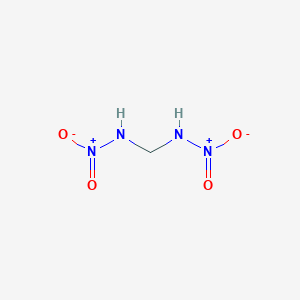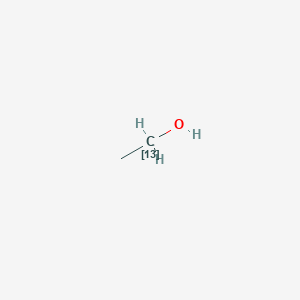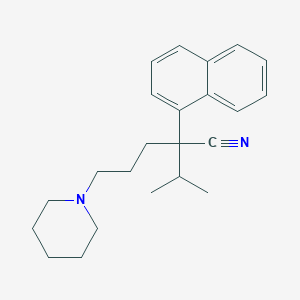
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as PVN and is a member of the naphthylpiperidine family of compounds. PVN has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of PVN is not fully understood, but it is believed to act as a dopamine receptor agonist. PVN has been shown to bind to the dopamine D2 receptor with high affinity and has been studied for its potential use in the treatment of Parkinson's disease.
Biochemische Und Physiologische Effekte
PVN has been shown to have various biochemical and physiological effects. PVN has been shown to increase the release of dopamine in the brain and has been studied for its potential use in the treatment of various neurological disorders. PVN has also been shown to have analgesic effects and has been studied for its potential use in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
PVN has several advantages and limitations for lab experiments. PVN is a potent dopamine receptor agonist and has high affinity for the dopamine D2 receptor. PVN has been shown to be effective in various in vitro and in vivo studies. However, PVN has limited solubility in water and requires the use of organic solvents for its preparation. PVN is also relatively expensive and requires specialized equipment for its synthesis.
Zukünftige Richtungen
There are several potential future directions for the study of PVN. PVN has been shown to have potential applications in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions. Future studies could focus on the development of new PVN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of PVN in combination with other drugs for the treatment of various diseases.
Synthesemethoden
PVN can be synthesized using various methods, including the reaction of alpha-isopropyl-alpha-1-naphthylamine with valeronitrile in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent such as acetic acid and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of alpha-isopropyl-alpha-1-naphthylamine with cyanogen bromide followed by alkylation with 1-chloropentane.
Wissenschaftliche Forschungsanwendungen
PVN has been widely used in scientific research for its potential applications in various fields. PVN has been studied for its potential use as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. PVN has also been studied for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
13326-36-8 |
|---|---|
Produktname |
1-Piperidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- |
Molekularformel |
C23H30N2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-19(2)23(18-24,14-9-17-25-15-6-3-7-16-25)22-13-8-11-20-10-4-5-12-21(20)22/h4-5,8,10-13,19H,3,6-7,9,14-17H2,1-2H3 |
InChI-Schlüssel |
PSHNFVQADQZHDI-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C(CCCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-Isopropyl-α-(1-naphtyl)-1-piperidinevaleronitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



